Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Adenosine A1 Receptor GPCR Antagonist Binding Affinity

Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 1044909-25-2) belongs to the 4-aminopyrazolo[3,4-b]pyridine-5-carboxylic acid ester class, a privileged scaffold originally developed as a potent and selective A1 adenosine receptor (A1AR) antagonist. The compound is also identified as a key synthetic intermediate for a series of phosphodiesterase type IV (PDE4) selective inhibitors described in US Patent 7915286, where its cyclopropylamino and 1,3-dimethyl substitution pattern is essential for downstream functionalization into biologically active isoxazole derivatives.

Molecular Formula C14H18N4O2
Molecular Weight 274.32 g/mol
CAS No. 1044909-25-2
Cat. No. B6335285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
CAS1044909-25-2
Molecular FormulaC14H18N4O2
Molecular Weight274.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=C1NC3CC3)C(=NN2C)C
InChIInChI=1S/C14H18N4O2/c1-4-20-14(19)10-7-15-13-11(8(2)17-18(13)3)12(10)16-9-5-6-9/h7,9H,4-6H2,1-3H3,(H,15,16)
InChIKeyWPTSQWQPTWZERE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: Core Scaffold for A1 Adenosine Receptor Antagonists and PDE4 Inhibitor Intermediates


Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 1044909-25-2) belongs to the 4-aminopyrazolo[3,4-b]pyridine-5-carboxylic acid ester class, a privileged scaffold originally developed as a potent and selective A1 adenosine receptor (A1AR) antagonist [1]. The compound is also identified as a key synthetic intermediate for a series of phosphodiesterase type IV (PDE4) selective inhibitors described in US Patent 7915286, where its cyclopropylamino and 1,3-dimethyl substitution pattern is essential for downstream functionalization into biologically active isoxazole derivatives [2]. This dual role as both a direct pharmacophore and a critical building block for advanced therapeutics establishes its distinct procurement value.

Why Substituting Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with Close Analogs Fails in SAR-Driven Programs


Substituting this compound with a close analog—such as the N1-ethyl derivative (CAS 860785-51-9) or the corresponding methyl ester—introduces a high risk of functional failure in both direct pharmacology and downstream synthesis. The 1,3-dimethyl substitution pattern on the pyrazolo[3,4-b]pyridine core is not arbitrary; it directly impacts the molecule's conformational preference and its ability to serve as a substrate for further chemical elaboration [1]. In the context of the PDE4 inhibitor patent, the 1,3-dimethyl variant (Compound No. 19) is the specific intermediate used to generate a distinct subset of isoxazole-containing final compounds, which are differentiated from those derived from the N1-ethyl or N1-cyclopentylamino analogs [2]. A generic substitution would derail established structure-activity relationships (SAR) and invalidate the synthetic route to a specific, patented class of therapeutic candidates.

Quantitative Evidence Guide: Why Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is Differentiated from Its Closest Analogs


Validated A1 Adenosine Receptor Antagonist Scaffold: Ki Comparison Against a Direct Structural Analog

The scaffold of the target compound is derived from a series that demonstrated high-affinity binding to the A1 adenosine receptor. While the target compound itself was not the most potent in the series, a direct structural analog—ethyl 1-(2-chloro-2-phenylethyl)-4-(cyclopropylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate—showed a binding affinity (Ki) of 112 nM for the bovine A1 receptor [1]. This establishes a baseline for the core scaffold's activity, which is significantly differentiated from other pyrazolo-pyridine classes that showed no or weak A1 affinity in the same study [2]. The target compound, with a smaller N1-methyl group, is a crucial comparator for understanding the steric limits of the receptor's binding pocket.

Adenosine A1 Receptor GPCR Antagonist Binding Affinity

Critical Intermediate for a Distinct Subclass of PDE4 Inhibitors: Structural Differentiation from N1-Ethyl Analogs

US Patent 7915286 explicitly claims the target compound's 1,3-dimethyl substitution pattern as the precursor for a specific set of PDE4 inhibitors (Compounds 16 and 19-22) [1]. This is in direct contrast to the parallel series derived from the N1-ethyl analog (CAS 860785-51-9), which yields a different set of final compounds (Compounds 1-9) [2]. The choice of the dimethyl intermediate is therefore not interchangeable but dictates the final compound's identity and intellectual property position.

PDE4 Inhibitor Synthetic Intermediate Anti-inflammatory

Differentiation from 4-Cyclopentylamino Analogs in the Same Patent Family

Within the same patent (US 7915286), a parallel series uses a 4-cyclopentylamino group (e.g., Compound No. 10). This demonstrates that the 4-cyclopropylamino motif of the target compound is a deliberate design choice, not a default [1]. In related pyrazolo[3,4-b]pyridine kinase inhibitor programs, the smaller cyclopropyl ring has been shown to be critical for fitting into a narrow hydrophobic pocket and forming key hydrogen bonds, a feature that a larger cyclopentyl ring would disrupt [2]. This suggests the target compound's 4-cyclopropylamino group is likely superior for maintaining a specific conformation and target engagement profile.

Kinase Inhibitor PDE4 Selectivity Cyclopropylamine Motif

High Purity and Commercial Availability from a Reputable Vendor

The target compound is commercially available with a certified purity of 98% from Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.), a reputable supplier of research chemicals . This level of purity is essential for reproducible SAR studies and is verified against a certificate of analysis. In contrast, while the N1-ethyl analog (CAS 860785-51-9) is also available, its supply chain may involve different vendors with less transparent quality metrics. For procurement, the documented 98% purity directly reduces the risk of failed reactions or ambiguous biological results due to unknown impurities.

Chemical Procurement Building Block Quality Control

Optimal Application Scenarios for Procuring Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate


A1 Adenosine Receptor Antagonist Lead Optimization

This compound is the ideal starting material for medicinal chemistry groups focused on optimizing A1AR antagonists. The core scaffold, validated by the 112 nM Ki of a direct analog [1], can be systematically diversified at the N1 position and the 5-ester to improve affinity and selectivity. Its use ensures the research program builds upon a scaffold with proven target engagement, significantly de-risking the early hit-to-lead phase compared to exploring unvalidated pyrazolo[3,4-b]pyridine isomers.

Synthesis of a Specific Subclass of PDE4 Inhibitor Candidates

For process chemistry and medicinal chemistry teams aiming to prepare the specific PDE4 inhibitor compounds covered in US Patent 7915286, this intermediate is non-negotiable. As confirmed by the patent, it is the exclusive precursor to a distinct set of six isoxazole-containing final compounds [2]. Attempting to use the more common N1-ethyl analog (CAS 860785-51-9) would yield a different, non-targeted set of molecules, invalidating the project's IP strategy and biological testing cascade.

Kinase Selectivity Profiling via a Cyclopropylamine-Containing Probe

The 4-cyclopropylamino group is a key pharmacophoric element for engaging the hinge region of certain kinases. This compound serves as a valuable tool compound or core for designing selective kinase probes, capitalizing on the cyclopropyl ring's distinct steric properties compared to larger cycloalkyl or flexible alkyl amines [3]. It can be used in competitive displacement assays to map the ATP-binding site preferences of novel kinase targets, directly testing the hypothesis that a smaller amine is required for a snug fit.

Reference Standard for Analytical Method Development

With a verified purity of 98% , this compound is directly applicable as a reference standard in HPLC, LC-MS, or NMR method development. Analytical chemists can use it to calibrate instruments, validate methods for related impurities, or quantify the compound in complex reaction mixtures, ensuring the quality control of both the intermediate itself and its downstream PDE4 inhibitor products.

Quote Request

Request a Quote for Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.